molecular formula C7H4BrFN2O B1383986 4-Bromo-7-fluoro-1H-benzo[d]imidazol-2(3H)-one CAS No. 1388074-82-5

4-Bromo-7-fluoro-1H-benzo[d]imidazol-2(3H)-one

Cat. No. B1383986
M. Wt: 231.02 g/mol
InChI Key: LGZAKFPREYNCRC-UHFFFAOYSA-N
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Description

“4-Bromo-7-fluoro-1H-benzo[d]imidazol-2(3H)-one” is a heterocyclic compound containing an imidazole ring . Imidazoles are key components to functional molecules that are used in a variety of everyday applications .


Synthesis Analysis

The synthesis of imidazoles has been well studied due to their importance as a bioactive scaffold . Recent advances in the regiocontrolled synthesis of substituted imidazoles have been highlighted, with an emphasis on the bonds constructed during the formation of the imidazole . A novel protocol for the cyclization of amido-nitriles to form disubstituted imidazoles has been reported .


Molecular Structure Analysis

Imidazoles are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications . The bonds formed in the reaction are highlighted by being red colored throughout the review and the standard numbering of imidazoles is used in the description of disconnections .


Chemical Reactions Analysis

The synthesis of imidazoles is organized via the sorts of bond disconnections that were employed in order to construct the heterocycle . This reaction is reported to proceed via nickel-catalysed addition to nitrile, which followed by proto-demetallation, tautomerization and dehydrative cyclization .

Scientific Research Applications

1. Antimicrobial Activity

4-Bromo-7-fluoro-1H-benzo[d]imidazol-2(3H)-one derivatives have been synthesized and evaluated for their antimicrobial properties. Some of these compounds showed promising antibacterial activity comparable to standard drugs like Streptomycin and Benzyl penicillin, as well as antifungal activity against Fluconazole (Reddy & Reddy, 2010).

2. Synthesis of Novel Compounds

The compound has been used in the synthesis of novel derivatives with potential biological activities. For instance, its derivatives were used in one-pot transition metal-free methods to synthesize benzo[4,5]imidazo[1,2-a]quinazoline and imidazo[1,2-a]quinazoline derivatives, which were noted for their fluorescence properties (Fang et al., 2014).

3. Anticancer Research

In anticancer research, derivatives of 4-Bromo-7-fluoro-1H-benzo[d]imidazol-2(3H)-one have been synthesized and evaluated for their activity against cancer cell lines. For example, a study presented the synthesis of ethyl 2-(3-fluoro-4-methylphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxylate, which showed promising activity against human melanoma A375 and mouse melanoma B16F10 cancer cell lines (Kumar et al., 2020).

4. Building Blocks for Fluorinated Derivatives

The compound is also used as a building block for creating fluorinated derivatives. For example, a study demonstrated the addition of "FBr" to 1-trityl-4-vinyl-1H-imidazole to produce side-chain-fluorinated histamines, which are important intermediates in organic synthesis (Dolenský & Kirk, 2001).

5. Synthesis of Other Derivatives

Additionally, it has been utilized in synthesizing various other derivatives like 1-(4-Fluorobenzyl)-2-chloro-1H-benzo[d]imidazole, which have potential applications in diverse fields (Huang, 2009).

6. Transition-Metal-Free Insertion Processes

The compound is also involved in transition-metal-free insertion processes, facilitating the synthesis of novel quinolin-4-one derivatives, highlighting its versatility in organic synthesis (Xu et al., 2019).

properties

IUPAC Name

4-bromo-7-fluoro-1,3-dihydrobenzimidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrFN2O/c8-3-1-2-4(9)6-5(3)10-7(12)11-6/h1-2H,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGZAKFPREYNCRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1F)NC(=O)N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-7-fluoro-1H-benzo[d]imidazol-2(3H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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